molecular formula C13H15N3O B6458436 N-benzyl-6-methoxy-N-methylpyrimidin-4-amine CAS No. 2549064-40-4

N-benzyl-6-methoxy-N-methylpyrimidin-4-amine

Cat. No.: B6458436
CAS No.: 2549064-40-4
M. Wt: 229.28 g/mol
InChI Key: KXUCIVXIDNZRCZ-UHFFFAOYSA-N
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Description

N-Benzyl-6-methoxy-N-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. The compound features a benzyl group and a methyl group attached to the exocyclic amine at position 4, as well as a methoxy substituent at position 4.

Properties

IUPAC Name

N-benzyl-6-methoxy-N-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-16(9-11-6-4-3-5-7-11)12-8-13(17-2)15-10-14-12/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUCIVXIDNZRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-methoxy-N-methylpyrimidin-4-amine typically involves the reaction of appropriate pyrimidine precursors with benzyl and methylating agents. One common method includes the alkylation of 6-methoxypyrimidin-4-amine with benzyl chloride and methyl iodide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-6-methoxy-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 6-hydroxy-N-benzyl-N-methylpyrimidin-4-amine.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: 6-hydroxy-N-benzyl-N-methylpyrimidin-4-amine.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various N-alkyl or N-aryl pyrimidine derivatives.

Scientific Research Applications

N-benzyl-6-methoxy-N-methylpyrimidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-6-methoxy-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline Derivatives ()

Compounds 7n and 7o from are quinazoline-based analogs with structural similarities:

  • 7n: 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine
  • 7o: 6-(6-Aminopyridin-3-yl)-N-ethyl-N-phenylquinazolin-4-amine
Feature Target Compound 7n/7o (Quinazolines)
Core Structure Pyrimidine Quinazoline (fused benzene-pyrimidine)
N-Substituents N-Benzyl, N-Methyl N-Methyl/p-Tolyl (7n), N-Ethyl/Phenyl (7o)
Molecular Weight Not Reported 342.1 g/mol (ESI-MS)
Biological Relevance Likely kinase/modulator activity Designed for kinase inhibition (implied by quinazoline scaffold)

Nitroso-Substituted Pyrimidines ()

Compounds 6ga (N-(4-Methoxybphenethyl)-2-methylthio-6-morpholino-5-nitrosopyrimidin-4-amine) and 6ha (N-Butyl-2-methylthio-5-nitroso-6-(piperidin-1-yl)pyrimidin-4-amine) feature nitroso (-NO) and morpholino/piperidine groups:

Feature Target Compound 6ga/6ha (Nitroso Pyrimidines)
Core Structure Pyrimidine Pyrimidine with nitroso group
Substituents 6-Methoxy, N-Benzyl/N-Methyl 5-Nitroso, 6-Morpholino/Piperidine, 2-Methylthio
Molecular Weight Not Reported Not explicitly provided
Functional Impact Methoxy enhances solubility Nitroso group may confer redox activity; morpholino/piperidine improve solubility

Morpholino/piperidine substituents likely enhance solubility compared to benzyl groups.

Fused Heterocyclic Analogs ()

  • : N-(4-Methoxybenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
    • Core : Pyrrolo[2,3-d]pyrimidine (fused pyrrole-pyrimidine).
    • Substituents : Dual methoxybenzyl groups enhance lipophilicity .
  • : N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine Core: Triazolo-pyridazine (non-pyrimidine heterocycle).
Feature Target Compound Fused Heterocycles
Aromatic System Simple pyrimidine Extended fused systems (e.g., pyrrole-pyrimidine)
Bioactivity Unreported Fused systems often improve target selectivity (e.g., kinase inhibitors)

Key Differences : Fused cores in increase structural complexity and may enhance binding to specific protein pockets.

Structural Analogs with Varied Substituents ()

  • : N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine
    • Substituents : 2-Nitrophenyl and 6-phenyl groups introduce steric bulk and electron-withdrawing effects .
  • : N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine
    • Substituents : Methoxy and methyl groups on aryl rings modulate electronic properties .
Feature Target Compound Analogs
Substituent Effects 6-Methoxy, N-Methyl Nitro () increases reactivity; methyl/methoxy () enhance stability
Molecular Weight Not Reported : 398.4 g/mol (C23H18N4O2)

Key Differences : Nitro groups () may reduce metabolic stability compared to methoxy substituents.

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